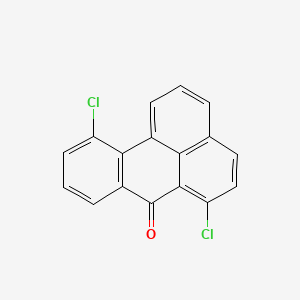
7H-Benz(de)anthracen-7-one, 6,11-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is a polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl2O. This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- typically involves the chlorination of 7H-Benz(de)anthracen-7-one. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 6 and 11 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- may involve large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Benz(de)anthracen-7-one, 6,11-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
7H-Benz(de)anthracen-7-one, 6,11-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without chlorine substituents.
6,8-Dichloro-7H-Benz(de)anthracen-7-one: A similar compound with chlorine atoms at different positions.
Benzoanthrone: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57248-95-0 |
|---|---|
Molekularformel |
C17H8Cl2O |
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
6,11-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-12-6-2-5-11-15(12)10-4-1-3-9-7-8-13(19)16(14(9)10)17(11)20/h1-8H |
InChI-Schlüssel |
HLURXBJWOYRABC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC=C4Cl)C(=O)C3=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
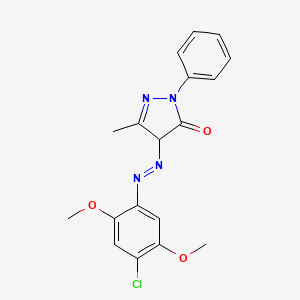

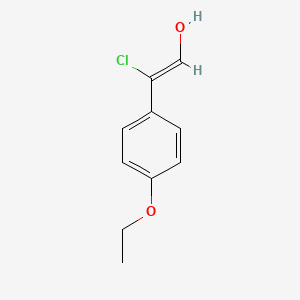


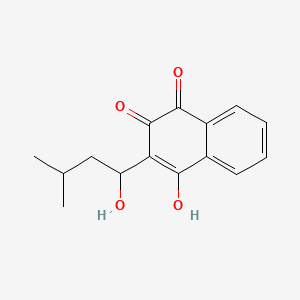

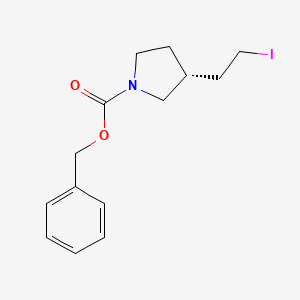

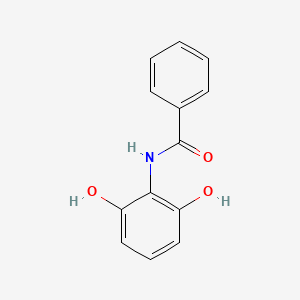
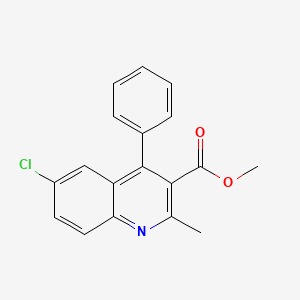

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
